Hexyl nonanoate

描述

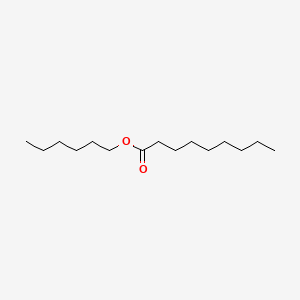

Hexyl nonanoate, also known as hexyl pelargonate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a brandy, fruity, and green taste.

科学研究应用

Antimicrobial Activity

Hexyl nonanoate has demonstrated significant antimicrobial properties. Research by Chakravorty et al. (2012) highlighted that the (E)-3-hexenyl form of this compound exhibited strong inhibition against Pseudomonas aeruginosa and other pathogens, indicating its potential as an antimicrobial agent in healthcare and food preservation applications .

Case Study:

- Study: Chakravorty et al. (2012)

- Findings: The compound showed a minimum inhibitory concentration (MIC) of 0.45 mg/mL against Pseudomonas aeruginosa , suggesting broad-spectrum antimicrobial efficacy.

Role in Ester Synthesis and Biocatalysis

This compound serves as a model compound in enzymatic studies related to the oxidation of nonanoic acid. Rajabi et al. (2014) utilized it to establish standards for understanding reactions involving nonanoic acid derivatives, paving the way for advancements in biocatalysis .

Research Insights:

- Research Focus: Enzymatic oxidation processes.

- Significance: Provides foundational knowledge for synthesizing other esters and understanding their biological interactions.

Biodegradable Polyesters

The parent compound of this compound, nonanoic acid, has been explored for its role in producing biodegradable polyesters. Brandl et al. (1988) investigated the use of Pseudomonas oleovorans to synthesize poly(β-hydroxyalkanoates) from nonanoic acid, indicating that derivatives like this compound could contribute to sustainable plastic alternatives .

Key Findings:

- Research: Brandl et al. (1988)

- Application: Potential for developing biodegradable materials in packaging and other applications.

Herbicidal Applications

This compound has been evaluated for its effectiveness as a bioherbicide in organic farming contexts. Webber et al. (2010) examined ammonium nonanoate's efficacy in controlling weeds, suggesting similar potential for this compound .

Study Overview:

- Focus: Bioherbicide efficacy.

- Outcome: Promising results for use in organic agriculture to manage weed populations sustainably.

Pharmaceutical and Cosmetic Applications

In the cosmetic industry, this compound is utilized as an emollient and skin-conditioning agent due to its moisturizing properties. Alonso et al. (2015) investigated its dermal absorption profiles, indicating that it could enhance the delivery of active ingredients in skincare products .

Application Details:

- Use Case: Skin-care formulations.

- Benefits: Improves moisture retention and enhances the absorption of other active compounds.

Food Safety

This compound has been studied for its role in enhancing food safety by improving hygienic conditions in minimally processed foods. Lanciotti et al. (2003) explored the use of related compounds to enhance food safety, which implicates this compound's potential in this area .

Research Insights:

- Study: Lanciotti et al. (2003)

- Application: Potential role as a food preservative or safety enhancer.

Summary Table of Applications

化学反应分析

Hydrolysis

Hydrolysis is the most well-documented reaction for hexyl nonanoate, proceeding via acid- or base-catalyzed mechanisms to yield hexanol and nonanoic acid.

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., H₂SO₄), the reaction reverses the esterification process. For example, this compound synthesis from nonanoic acid and hexanol under H₂SO₄ catalysis achieves 73% yield after refluxing in toluene . The reverse hydrolysis would require aqueous acidic conditions and heat.

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments (e.g., NaOH), this compound undergoes saponification to form sodium nonanoate and hexanol. This reaction is critical in formulations where ester cleavage is necessary.

Table 1: Hydrolysis Conditions and Products

| Catalyst | Conditions | Products | Yield/Notes |

|---|---|---|---|

| H₂SO₄ | Reflux in toluene/H₂O | Hexanol, Nonanoic Acid | 73% yield (synthesis) |

| NaOH | Aqueous reflux | Sodium Nonanoate, Hexanol | Theoretical pathway |

Thermal Decomposition

At temperatures approaching its boiling point (291–292°C), this compound may decompose, though detailed mechanistic studies are scarce. Likely products include:

-

Volatile Fragments : Alkanes, alkenes, and CO₂ from decarboxylation.

-

Residues : Char or polymeric byproducts under prolonged heating .

Table 2: Thermal Stability Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 291–292°C | |

| Flash Point | 266°F (130°C) |

Stability and Reaction Considerations

-

Inert Atmosphere : Synthesis protocols use Ar/N₂ to prevent oxidative side reactions .

-

Isomerization Risk : Acidic conditions during synthesis of analogous esters (e.g., hexenyl nonanoates) caused alkene isomerization, highlighting the need for controlled reaction environments .

Biological and Industrial Relevance

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing hexyl nonanoate, and how can purity be validated in laboratory settings?

this compound is typically synthesized via esterification of nonanoic acid with hexanol under acidic catalysis (e.g., sulfuric acid). Key steps include refluxing with a Dean-Stark trap to remove water and monitoring reaction progress via thin-layer chromatography (TLC). Purity validation involves gas chromatography (GC) with flame ionization detection (FID), comparing retention times to certified standards. Physical properties (e.g., refractive index: 1.431–1.436; density: 0.858–0.863 g/cm³ at 20°C) should align with literature values for confirmation .

Q. How can this compound’s physicochemical properties be systematically characterized for research reproducibility?

A stepwise approach includes:

- Boiling point determination: Use fractional distillation under reduced pressure.

- Spectroscopic analysis: NMR (¹H and ¹³C) for structural confirmation and IR for functional group identification.

- Chromatographic purity: GC-MS to detect impurities (<4% by area) as per JECFA/FCC guidelines .

- Solubility profiling: Test in polar (ethanol, water) and non-polar (hexane) solvents to establish partition coefficients.

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Use local exhaust ventilation to minimize inhalation of vapors .

- Wear chemical-resistant gloves (e.g., nitrile) and goggles to prevent skin/eye contact .

- Store in airtight containers away from oxidizers. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can dynamic headspace solid-phase microextraction (HS-SPME) be optimized for quantifying trace this compound in complex matrices (e.g., plant volatiles)?

- Fiber selection: Use a carboxen/polydimethylsiloxane (CAR/PDMS) coating for enhanced adsorption of mid-polar esters.

- Equilibration parameters: Optimize temperature (60–80°C) and time (30–45 min) to maximize analyte release without degradation.

- GC-MS conditions: Employ a mid-polar column (e.g., DB-WAX) with splitless injection and selected ion monitoring (SIM) at m/z 144 (characteristic fragment) for specificity .

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies in antimicrobial or plant-growth-modulating effects may arise from:

- Variability in test organisms: Standardize strains (e.g., E. coli ATCC 25922) and growth media.

- Concentration gradients: Use dose-response assays (e.g., 0.1–10 mM) with triplicate replicates.

- Synergistic/antagonistic interactions: Isolate this compound from co-occurring compounds via preparative HPLC before bioassays .

Q. What experimental designs are suitable for investigating this compound’s role in flavor/aroma modulation in food systems?

- Sensory analysis: Conduct triangle tests with trained panels to detect odor thresholds (reported range: 0.1–0.5 ppm in aqueous solutions).

- Matrix effects: Compare headspace concentrations in lipid-rich vs. aqueous environments using proton-transfer-reaction mass spectrometry (PTR-MS).

- Stability testing: Monitor ester hydrolysis under varying pH (2–8) and temperature (4–40°C) to model shelf-life impacts .

Q. How can computational methods (e.g., QSAR) predict this compound’s environmental fate and toxicity?

- Lipophilicity estimation: Calculate logP values (experimental: ~4.2) using software like EPI Suite™.

- Degradation modeling: Simulate hydrolysis half-lives via Arrhenius equations (activation energy ~50 kJ/mol).

- Ecotoxicity profiling: Cross-reference with EPA’s ECOTOX database for analogous esters (e.g., ethyl nonanoate LC50: 2.1 mg/L in Daphnia magna) .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in biological assays?

- Non-linear regression: Fit data to Hill or log-logistic models (e.g., EC50 estimation).

- ANOVA with post-hoc tests: Use Tukey’s HSD for pairwise comparisons across concentrations.

- Outlier detection: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Q. How can isotopic labeling (e.g., ¹³C-hexyl nonanoate) track metabolic pathways in plant or microbial systems?

- Synthesis: Prepare ¹³C-labeled hexanol via Grignard reaction with ¹³CO₂, followed by esterification.

- Tracing: Use LC-MS/MS in multiple reaction monitoring (MRM) mode to detect labeled intermediates (e.g., ¹³C-nonanoic acid) in cell lysates .

Q. What are the ethical and reporting standards for publishing this compound research?

- Data transparency: Deposit raw chromatograms, spectra, and toxicity data in repositories like Figshare.

- Conflict of interest: Disclose funding sources (e.g., agricultural or flavor industries).

- Replication guidance: Provide detailed SOPs for synthesis and analysis to enable independent verification .

Q. Tables

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value/Range | Method |

|---|---|---|

| Molecular Weight | 242.40 g/mol | Calculated |

| Boiling Point | 245–248°C (lit.) | Distillation |

| Refractive Index (n²⁰D) | 1.431–1.436 | Abbe Refractometer |

| Density (d²⁰/20) | 0.858–0.863 g/cm³ | Pycnometer |

| Purity (GC) | ≥96.0% | GC-FID |

Q. Table 2: Comparison of this compound Detection Methods

| Method | LOD (ppm) | LOQ (ppm) | Matrix |

|---|---|---|---|

| HS-SPME/GC-MS | 0.01 | 0.03 | Grape Volatiles |

| PTR-MS | 0.05 | 0.15 | Aqueous Solutions |

| HPLC-UV | 0.5 | 1.5 | Synthetic Mixtures |

属性

CAS 编号 |

6561-39-3 |

|---|---|

分子式 |

C15H30O2 |

分子量 |

242.4 g/mol |

IUPAC 名称 |

hexyl nonanoate |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-9-10-11-13-15(16)17-14-12-8-6-4-2/h3-14H2,1-2H3 |

InChI 键 |

GPHBCFMWKGZPRP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)OCCCCCC |

规范 SMILES |

CCCCCCCCC(=O)OCCCCCC |

密度 |

0.858-0.863 (20°) |

Key on ui other cas no. |

6561-39-3 |

物理描述 |

Liquid; Fresh vegetable fruity aroma |

溶解度 |

Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。